molecular formula C15H9ClN2O3 B12994398 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole

5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole

Cat. No.: B12994398
M. Wt: 300.69 g/mol
InChI Key: YOAYBNYCYIZRKV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole is a heterocyclic compound that features both chlorophenyl and nitrophenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include derivatives with amino groups or substituted phenyl groups, which can further undergo additional chemical transformations .

Scientific Research Applications

5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-(4-nitrophenyl)oxazole is unique due to its combination of chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C15H9ClN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H

InChI Key

YOAYBNYCYIZRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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